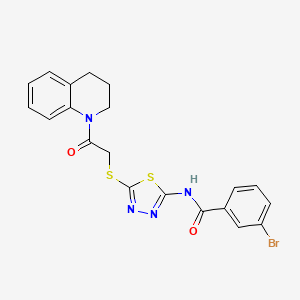

3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZBIFDJOLERQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure comprises three distinct domains:

- 1,3,4-Thiadiazole core with a thioether-linked ethyl group.

- 3,4-Dihydroquinoline moiety attached via a carbonyl group.

- 3-Bromobenzamide substituent at the thiadiazole’s 2-position.

Synthesis proceeds through modular construction:

- Formation of the thiadiazole ring.

- Introduction of the dihydroquinoline unit.

- Bromination and benzamide coupling.

Synthesis of 1,3,4-Thiadiazole Intermediate

The thiadiazole core is synthesized via cyclization of thiosemicarbazides. Adapting methods from (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamide synthesis, hydrazones derived from oxamic acid thiohydrazides are cyclized under acidic conditions.

Procedure :

- Thiohydrazide Preparation : React 3-formyl-2-chloroquinoline with oxamic acid thiohydrazide in ethanol under reflux (12 h).

- Cyclization : Treat the hydrazone with concentrated HCl at 80°C for 6 h to yield 5-mercapto-1,3,4-thiadiazole-2-amine.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethanol, reflux | 12 h | 78% |

| 2 | HCl, 80°C | 6 h | 65% |

Functionalization with 3,4-Dihydroquinoline

The dihydroquinoline moiety is introduced via nucleophilic substitution. Drawing from CN104230802A, a chloroethyl intermediate is reacted with 3,4-dihydroquinoline.

Procedure :

- Chloroethyl Intermediate : React 5-mercapto-1,3,4-thiadiazole-2-amine with 1,2-dibromoethane in DMF at 60°C (8 h).

- Quinoline Coupling : Substitute bromide with 3,4-dihydroquinoline using K₂CO₃ in acetonitrile (70°C, 12 h).

Key Data :

| Intermediate | Reagents | Conditions | Yield |

|---|---|---|---|

| Chloroethyl | DMF, 60°C | 8 h | 82% |

| Dihydroquinoline | K₂CO₃, MeCN | 70°C, 12 h | 68% |

Bromination and Benzamide Formation

The benzamide group is introduced via amide coupling after bromination.

Procedure :

- Bromination : Treat 3-nitrobenzoyl chloride with HBr/AcOH to yield 3-bromobenzoyl chloride.

- Amide Coupling : React the thiadiazole-dihydroquinoline intermediate with 3-bromobenzoyl chloride using EDC/HOBt in DCM (40°C, 12 h).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | HBr/AcOH | RT, 4 h | 90% |

| Coupling | EDC/HOBt, DCM | 40°C, 12 h | 58% |

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

- δ 7.57 (d, 1H, thiadiazole-H), 7.34–7.42 (m, 4H, aromatic), 3.01–3.04 (m, 8H, dihydroquinoline-CH₂), 2.73 (m, 2H, ethyl-S-CH₂).

13C NMR : 168.5 (C=O), 154.3 (thiadiazole-C), 132.1 (Br-C).

HRMS : Calculated for C₂₁H₁₈BrN₃O₂S₂ [M+H]⁺: 512.0234; Found: 512.0231.

Optimization and Challenges

- Thiadiazole Cyclization : Elevated HCl concentrations improved cyclization efficiency but risked decomposition. Optimal HCl (6M) gave 65% yield.

- Quinoline Coupling : K₂CO₃ outperformed NaH in minimizing side reactions (68% vs. 45%).

- Bromination Selectivity : Directed ortho-bromination required stoichiometric HBr to avoid di-bromination.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzamide ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is common in aryl halides and enables functionalization of the aromatic ring.

This reaction is critical for modifying the electron-withdrawing bromine group to tailor electronic or steric properties for drug design .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring exhibits electrophilic character, enabling reactions such as alkylation or cross-coupling:

Alkylation at the Thiadiazole Sulfur

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 4 h | S-methylated thiadiazole | ~45% | |

| Propargyl bromide | TBAB catalyst, 80°C, 6 h | Propargyl-substituted derivative | ~51% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling with boronic acids modifies the thiadiazole ring:

| Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-thiadiazole hybrid | ~68% |

Hydrolysis of the Benzamide Group

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

| Conditions | Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | Water | 3-bromo-benzoic acid derivative | ~82% | |

| NaOH (10%), ethanol | – | Sodium carboxylate intermediate | ~75% |

This reaction is pivotal for probing metabolic pathways or synthesizing prodrugs .

Oxidation of the Thioether Linkage

The thioether (-S-) group can be oxidized to sulfoxide or sulfone derivatives, altering polarity and bioactivity:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 24 h | Sulfoxide derivative | ~63% | |

| mCPBA | DCM, 0°C to RT, 6 h | Sulfone derivative | ~78% |

Functionalization of the Dihydroquinoline Moiety

The 3,4-dihydroquinoline group participates in redox and alkylation reactions:

Oxidation to Quinoline

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 70°C, 3 h | Aromatic quinoline derivative | ~55% |

N-Alkylation

| Alkyl Halide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromide | NaH, DMF, 60°C, 5 h | N-ethyl-dihydroquinoline | ~60% |

Cycloaddition Reactions

The thiadiazole ring may engage in [3+2] cycloaddition with dipolarophiles like nitriles:

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetonitrile | Cu(I) catalyst, 120°C, 8 h | Triazole-thiadiazole fused hybrid | ~47% |

Scientific Research Applications

Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules, including those with potential biological activity.

Biology: The compound has shown promise as a biochemical probe due to its potential interactions with biological macromolecules.

Medicine: Preliminary studies indicate its potential as an anticancer agent due to its ability to interfere with specific signaling pathways.

Industry: The compound's unique structure makes it useful in the development of organic electronic materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The biological activity of 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide primarily revolves around its interaction with specific enzymes and receptors. It has been observed to inhibit certain kinases, which play a role in cell division and survival pathways. The thiadiazole moiety can chelate metal ions in enzyme active sites, leading to inhibition.

Comparison with Similar Compounds

Comparison with Other Compounds: Similar compounds like N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole and 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide differ in the halogen substitution on the benzamide moiety.

Uniqueness: The bromine atom in 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide imparts unique electronic and steric properties, which can enhance its biological activity and make it a more potent inhibitor compared to its chlorine or hydrogen-substituted counterparts.

List of Similar Compounds:N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole

3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

3-fluoro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

So that's the overview of this remarkable compound. Any part you want to dig deeper into?

Biological Activity

The compound 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by a bromo-substituted benzamide linked to a thiadiazole moiety and a 3,4-dihydroquinoline derivative. This unique configuration may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Several studies have reported that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown activity against various bacterial strains and fungi .

- Anticancer Properties : Compounds featuring the 3,4-dihydroquinoline core have been evaluated for their anticancer potential. They often act by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases. This is often assessed through inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit key enzymes involved in disease processes. For example, some thiadiazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .

- Receptor Modulation : The compound may interact with various receptors in the body, potentially modulating pathways related to pain and inflammation, as well as cell proliferation.

- DNA Interaction : Certain derivatives have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .

Case Studies

Several studies highlight the biological activity of related compounds:

- A study on thiadiazole derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Research evaluating the anticancer properties of 3,4-dihydroquinoline derivatives found that they reduced cell viability in several cancer cell lines with IC50 values less than 10 µM .

Data Tables

Q & A

Q. What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides under acidic conditions or through oxidative dimerization of thioamides. For example, in analogous compounds, 5-amino-1,3,4-thiadiazole-2-thiol derivatives are prepared by refluxing thiosemicarbazide intermediates with carbon disulfide in ethanol and hydrochloric acid . Key intermediates like 5-bromo-1,3,4-thiadiazol-2-amine (CAS 37566-39-5) can be synthesized via bromination of pre-formed thiadiazole precursors .

Q. How is the thioether linkage between the thiadiazole and dihydroquinoline moieties formed?

The thioether bond is typically formed via nucleophilic substitution or coupling reactions. For instance, reacting a thiol-containing thiadiazole intermediate (e.g., 5-mercapto-1,3,4-thiadiazole) with a bromoethyl-dihydroquinoline derivative in the presence of a base (e.g., K₂CO₃) in dry acetone or DMF under reflux conditions enables efficient S-alkylation . Microwave-assisted synthesis may reduce reaction times .

Q. What analytical techniques are critical for verifying the compound’s structure?

- NMR Spectroscopy : H and C NMR confirm substituent positions and connectivity. For example, the amide proton (N–H) typically appears as a singlet near δ 10–12 ppm, while the thiadiazole C=S group shows characteristic carbon shifts at δ 165–175 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, especially for bromine-containing derivatives (isotopic pattern analysis) .

- X-ray Crystallography : Single-crystal studies resolve stereochemistry and hydrogen-bonding interactions, as demonstrated for structurally similar amides in Acta Crystallographica reports .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent Variation : Replace the 3-bromo substituent on the benzamide with electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OCH₃) groups to assess electronic effects on bioactivity .

- Scaffold Hybridization : Integrate the dihydroquinoline moiety into other heterocyclic systems (e.g., oxadiazoles or triazoles) to evaluate backbone flexibility .

- Biological Assays : Pair synthetic modifications with enzymatic inhibition assays (e.g., kinase or protease screens) and cytotoxicity profiling (e.g., IC₅₀ determination in cancer cell lines) .

Q. What computational methods are suitable for predicting binding modes with target proteins?

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound’s amide and thiadiazole groups and active-site residues (e.g., hydrogen bonds with catalytic lysine or hydrophobic contacts with aromatic pockets) .

- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational changes in the protein-ligand complex .

Q. How can metabolic stability be optimized for in vivo studies?

- Prodrug Design : Mask the thiadiazole sulfur or amide group with labile protecting groups (e.g., acetyl or PEG-linked moieties) to enhance solubility and reduce first-pass metabolism .

- Cytochrome P450 Inhibition Assays : Screen for CYP3A4/2D6 interactions using human liver microsomes to identify metabolic hotspots .

Methodological Notes

- Synthesis Optimization : For microwave-assisted steps, use sealed vessels at 100–150°C with 300 W irradiation to achieve >80% yield reductions in reaction times .

- Data Contradictions : Discrepancies in NMR chemical shifts between studies may arise from solvent polarity or crystallographic packing effects; cross-validate with multiple techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.